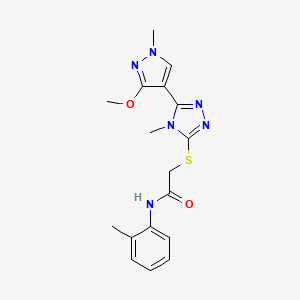
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic derivative that combines features from both pyrazole and triazole scaffolds. These types of compounds have garnered attention for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's structure features a triazole ring , a pyrazole moiety , and a thioether linkage , which contribute to its potential biological activity. The presence of the methoxy group on the pyrazole enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the one have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
Antiviral Properties
Triazole derivatives have been explored for their antiviral activity. Some studies suggest that compounds with similar structural motifs can inhibit viral replication through interference with viral enzymes or host cell pathways. For example, certain pyrazole derivatives have demonstrated activity against HIV and HCV by targeting specific viral proteins involved in replication.
Anticancer Potential
Several studies have highlighted the anticancer potential of triazole-containing compounds. The compound in focus may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, related compounds have shown activity against various cancer cell lines with IC50 values indicating effectiveness at low concentrations.
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of pyrazole-triazole hybrids found that one derivative exhibited an IC50 value of 6.2 μM against M. tuberculosis, showcasing its potential as an anti-tubercular agent . The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
In another investigation, a related compound demonstrated significant cytotoxicity against the colon carcinoma cell line HCT-116, with an IC50 value of 27.3 μM . This suggests that modifications to the triazole and pyrazole structures can enhance their anticancer efficacy.
Summary of Biological Activities
Propiedades
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-11-7-5-6-8-13(11)18-14(24)10-26-17-20-19-15(23(17)3)12-9-22(2)21-16(12)25-4/h5-9H,10H2,1-4H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZLKLNBYGHQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













